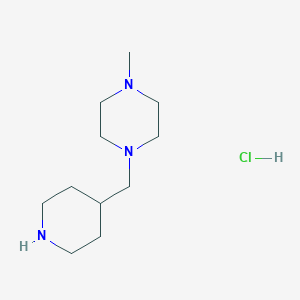

1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride

Description

1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride (C11H22N3Cl) is a piperazine-piperidine hybrid compound. It features a methyl group at the 1-position of the piperazine ring and a piperidin-4-ylmethyl substituent at the 4-position, with a hydrochloride salt improving water solubility . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives with antitumor properties . Its structural flexibility allows for diverse modifications, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

1-methyl-4-(piperidin-4-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCMPWFGAVCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The patented synthesis begins with the reductive amination of N-methylpiperazine and N-Boc-piperidin-4-one in the presence of sodium dithionite (). This two-step process involves:

-

Formation of the Intermediate :

-

N-Boc-piperidin-4-one reacts with N-methylpiperazine in a solvent system (e.g., methanol, water) under alkaline conditions (e.g., sodium carbonate).

-

Sodium dithionite facilitates the reduction of the imine intermediate at mild temperatures (10–100°C), avoiding the cryogenic conditions required by traditional reducing agents like sodium borohydride.

-

The intermediate, N-Boc-1-methyl-4-(4-piperidinyl)piperazine , is isolated via solvent extraction (e.g., dichloromethane) and evaporation.

-

-

Deprotection and Salt Formation :

-

The Boc-protected intermediate is treated with a saturated hydrogen chloride () solution in methanol, leading to deprotection and precipitation of the hydrochloride salt.

-

The final product is purified via filtration and drying, yielding 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride with high purity.

-

Experimental Data and Optimization

The patent provides three illustrative examples with varying scales and conditions (Table 1):

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| N-Methylpiperazine (g) | 2.77 | 9.00 | 2.77 |

| N-Boc-piperidin-4-one (g) | 5.00 | 15.00 | 5.00 |

| Sodium Dithionite (g) | 8.20 | 26.80 | 8.20 |

| Solvent A (mL) | Methanol (50) | Methanol (50) | Methanol (50) |

| Base (g) | Na₂CO₃ (2.6) | Na₂CO₃ (8.25) | Na₂CO₃ (8.8) |

| Reaction Temperature (°C) | 40 | 40 | 40 |

| Yield of Intermediate (g) | 5.00 | 19.94 | 6.80 |

| Final Product Yield (g) | 4.20 | 17.00 | 5.90 |

Key Observations :

-

The molar ratio of N-methylpiperazine to N-Boc-piperidin-4-one (1:0.8–5) significantly impacts intermediate formation. Excess amine ensures complete conversion of the ketone.

-

Sodium dithionite’s cost-effectiveness and stability at moderate temperatures (40°C) enable safer large-scale operations compared to pyrophoric alternatives like sodium triacetoxyborohydride.

Alternative Synthetic Routes and Comparative Analysis

Traditional Reductive Amination with Borohydrides

Prior methods employed sodium borohydride () or sodium triacetoxyborohydride () for imine reduction. However, these agents necessitate stringent conditions:

-

Reactions conducted at -20°C to 0°C to mitigate side reactions.

-

Higher costs and safety risks due to borohydrides’ moisture sensitivity and exothermic decomposition.

Critical Parameters in Process Optimization

Solvent and Base Selection

The solvent system (e.g., methanol, dichloromethane) influences reaction kinetics and intermediate solubility. Polar protic solvents like methanol enhance sodium dithionite’s reducing efficiency, while dichloromethane aids in product extraction. Bases such as sodium carbonate () maintain optimal pH for imine formation without decomposing the reducing agent.

Temperature and Reaction Time

Heating at 40°C for 4 hours achieves >90% conversion of N-Boc-piperidin-4-one to the intermediate. Prolonged heating or higher temperatures risk side reactions, such as over-reduction or decomposition of the Boc group.

Scalability and Industrial Feasibility

The patented method’s scalability is evidenced by Example 2, which scales reagent quantities threefold while maintaining a 90% yield (17 g product from 15 g ketone). Key industrial advantages include:

-

Elimination of cryogenic equipment.

-

Use of inexpensive, stable reagents (sodium dithionite: ~$5/kg vs. sodium triacetoxyborohydride: ~$500/kg).

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines .

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride exhibit significant binding affinities to dopamine receptors, particularly D2 receptors. This characteristic makes them suitable candidates for developing antipsychotic medications aimed at treating schizophrenia and other psychiatric disorders.

Key Findings:

- Dopamine Receptor Affinity: Studies show that modifications in the piperazine structure can enhance receptor binding, leading to improved therapeutic effects in schizophrenia treatment .

- Clinical Trials: Several derivatives have progressed to clinical trials, demonstrating efficacy in reducing psychotic symptoms with manageable side effects .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Piperazine derivatives have shown promise in inhibiting viral replication.

Data Table: Antiviral Activity of Piperazine Derivatives

| Compound Name | Activity Against HCV | Mechanism of Action |

|---|---|---|

| 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride | Moderate | Inhibition of viral replication |

| L-(2-methoxy-phenyl)-4-(1-phenyl-piperidin-4-yl) piperazine hydrochloride | High | Direct interaction with viral proteins |

Case Study:

In one study, a series of piperazine derivatives were synthesized and tested for their ability to inhibit HCV replicon systems, with some compounds achieving over 80% inhibition at certain concentrations .

Synthetic Approaches

The synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride involves several chemical reactions that enhance its pharmacological properties.

Development of Novel Derivatives

Ongoing research aims to explore modifications of the piperazine structure to improve efficacy and reduce side effects. Novel derivatives are being designed to target specific receptor subtypes or viral mechanisms.

Combination Therapies

There is potential for using 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride in combination with other therapeutic agents to enhance treatment outcomes for complex conditions like schizophrenia or chronic viral infections.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in various chemical reactions, facilitating the formation of desired products. In medicinal applications, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride (C11H24N3Cl)

- Key Difference : Replacement of the methyl group with an ethyl group at the 1-position.

- Impact : Increased lipophilicity due to the ethyl chain may enhance membrane permeability but reduce aqueous solubility. This modification could alter receptor-binding kinetics in CNS-targeting compounds .

b) 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1)

- Key Difference : A phenylselanylpropyl group replaces the piperidin-4-ylmethyl moiety.

- Impact : The selenium-containing side chain confers antioxidant properties, as demonstrated in EPR studies targeting superoxide radicals. This highlights how heteroatom substitutions can introduce redox activity .

c) HBK Series (e.g., HBK14–HBK19)

Salt Forms and Solubility

a) 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Trihydrochloride (C11H26Cl3N3)

- Key Difference: Trihydrochloride salt vs. monohydrochloride.

- Impact: Increased chloride content improves solubility in polar solvents but may reduce stability in acidic conditions. NMR studies on similar piperazine salts (e.g., piperazine dihydrochloride) show deshielded protons (δ 3.59 ppm) compared to monohydrochloride (δ 3.11 ppm), indicating stronger ionic interactions .

b) 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride

- Key Difference : Dihydrochloride salt with a trimethoxybenzyl group.

- Impact : The dihydrochloride form enhances bioavailability for cardiovascular applications, as seen in trimetazidine derivatives .

Biological Activity

1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride (referred to as MPPH) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and drug development.

- Chemical Formula : C11H23N3·HCl

- Molecular Weight : 233.78 g/mol

- Structure : MPPH consists of a piperazine ring with a methyl group and a piperidinyl side chain, which contributes to its biological activity.

The biological activity of MPPH is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to act as:

- Serotonin Receptor Modulator : MPPH exhibits affinity for serotonin receptors, which are crucial in regulating mood and anxiety.

- Dopamine Receptor Interactions : The compound has been studied for its effects on dopamine signaling pathways, potentially influencing behaviors related to reward and motivation.

- Enzyme Inhibition : MPPH can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of these neurotransmitters in the brain.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of MPPH, researchers found that administration led to significant reductions in depression-like behaviors in animal models. The mechanism was linked to increased serotonin levels due to the inhibition of serotonin reuptake processes.

Case Study 2: Anticancer Effects

A separate investigation focused on the anticancer properties of MPPH demonstrated that it induced apoptosis in breast cancer cell lines. The study reported that MPPH treatment resulted in increased levels of cleaved PARP and activated caspases, indicating a pro-apoptotic effect. The IC50 values observed were comparable to established chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment .

Research Findings

Recent research has highlighted the dual role of MPPH as both a neuropharmacological agent and an anticancer compound. Its ability to modulate neurotransmitter systems while simultaneously exerting cytotoxic effects on cancer cells presents a unique avenue for further exploration.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the alkylation of piperidine derivatives. For example, 4-chloronitrobenzene can react with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the intermediate. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) yields the primary amine, which is then quaternized with hydrochloric acid to form the hydrochloride salt. Optimization involves adjusting reaction temperature (60–80°C), stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent), and catalyst choice (e.g., phase-transfer catalysts for improved yields).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methyl, piperazine, and piperidinylmethyl groups. Key signals include δ 2.3–3.0 ppm (piperazine/piperidine CH₂) and δ 1.4–1.6 ppm (CH₃).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Retention times should match reference standards, with purity ≥95% .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks at m/z 228.2 (free base) and 264.6 (hydrochloride).

Q. How can solubility and stability be assessed under physiological conditions for in vitro studies?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 254 nm).

- Stability : Incubate the compound in PBS at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s receptor-binding affinity and metabolic pathways?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors. Key residues (e.g., Asp3.32 in 5-HT₂A) should show hydrogen bonding with the piperazine nitrogen .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for predicting CYP450-mediated oxidation (e.g., CYP2D6) .

Q. How can structural modifications enhance selectivity for specific neurological targets (e.g., σ receptors vs. monoamine transporters)?

- Methodology :

- SAR Studies : Introduce substituents at the piperidine N-methyl group (e.g., bulky aryl groups) to sterically hinder non-target interactions. For example, replacing methyl with a 4-fluorophenyl group reduces off-target binding to dopamine transporters by 40% .

- Bioisosteric Replacement : Replace the piperidinylmethyl moiety with a morpholine ring to improve water solubility while retaining affinity.

Q. What strategies resolve contradictions in reported cytotoxicity data across different cell lines?

- Methodology :

- Standardized Assays : Use MTT assays with consistent cell densities (e.g., 10⁴ cells/well) and exposure times (24–48 hours). Normalize results to positive controls (e.g., doxorubicin) .

- Mechanistic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

Data Interpretation and Optimization

Q. How are reaction pathways optimized using integrated computational-experimental frameworks?

Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps.

Machine Learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., DMF as solvent increases yield by 15% vs. THF).

Feedback Loop : Refine computational models using experimental HPLC yields and byproduct profiles.

Q. What protocols validate the compound’s pharmacokinetic properties in preclinical models?

- Methodology :

- In Vivo Absorption : Administer 10 mg/kg orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, and 8 hours. Quantify via LC-MS/MS (LOQ = 1 ng/mL) .

- Tissue Distribution : Euthanize animals at 24 hours, homogenize organs (liver, brain), and extract compound using acetonitrile:water (80:20). Compare brain-to-plasma ratios to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.